2-((6-Aminotrimethylhexyl)amino)ethanol

Thermal stability High-temperature synthesis Solvent selection

2-((6-Aminotrimethylhexyl)amino)ethanol is a branched C11 amino alcohol that contains a primary amine terminus, a secondary amine linker, and a terminal hydroxyl group. Its molecular formula is C11H26N2O with a molecular weight of 202.34 g/mol, and its computed boiling point is 318.2 °C at 760 mmHg.

Molecular Formula C11H26N2O
Molecular Weight 202.34 g/mol
CAS No. 93951-45-2
Cat. No. B12644925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-Aminotrimethylhexyl)amino)ethanol
CAS93951-45-2
Molecular FormulaC11H26N2O
Molecular Weight202.34 g/mol
Structural Identifiers
SMILESCC(CCCCN)C(C)(C)NCCO
InChIInChI=1S/C11H26N2O/c1-10(6-4-5-7-12)11(2,3)13-8-9-14/h10,13-14H,4-9,12H2,1-3H3
InChIKeyNTKDAZLAKAQLNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((6-Aminotrimethylhexyl)amino)ethanol (CAS 93951-45-2): Procurement-Relevant Identity and Physicochemical Profile


2-((6-Aminotrimethylhexyl)amino)ethanol is a branched C11 amino alcohol that contains a primary amine terminus, a secondary amine linker, and a terminal hydroxyl group [1]. Its molecular formula is C11H26N2O with a molecular weight of 202.34 g/mol, and its computed boiling point is 318.2 °C at 760 mmHg [1]. The compound is registered under EINECS 300-664-4 and is offered by multiple specialty chemical suppliers [2].

Why Generic Amino Alcohols Cannot Substitute 2-((6-Aminotrimethylhexyl)amino)ethanol in Demanding Applications


The combination of a long, methyl-branched heptyl spacer, a secondary amine, and a primary alcohol in 2-((6-Aminotrimethylhexyl)amino)ethanol creates a distinctive physicochemical signature—XLogP3-AA ≈0.7, three hydrogen bond donors, eight rotatable bonds—that is absent from smaller, linear amino alcohols such as monoethanolamine (MEA) or N,N-dimethylethanolamine (DMEA) [1]. Directly replacing the target compound with these simpler analogs alters volatility, lipophilicity, hydrogen-bonding capacity, and conformational flexibility, which can compromise reaction yields, phase-transfer efficiency, or chelation behavior in processes where the exact balance of hydrophilicity and chain length is critical [1].

Quantitative Differentiation Evidence for 2-((6-Aminotrimethylhexyl)amino)ethanol Against Closest Amino Alcohol Analogs


Boiling Point Differentiation: Reduced Volatility vs. Linear Amino Alcohols

The computed boiling point of 2-((6-Aminotrimethylhexyl)amino)ethanol (318.2 °C at 760 mmHg) is markedly higher than the experimental boiling points of monoethanolamine (MEA, 170 °C) and N,N-dimethylethanolamine (DMEA, 134 °C) [1][2]. This 148–184 °C increase allows the compound to be used in atmospheric-pressure reactions at temperatures where lighter amino alcohols would evaporate or require sealed, pressurized systems.

Thermal stability High-temperature synthesis Solvent selection

Lipophilicity (XLogP3-AA) Advantage for Biphasic and Membrane Systems

The computed XLogP3-AA of 0.7 for 2-((6-Aminotrimethylhexyl)amino)ethanol indicates moderate lipophilicity, strongly contrasting with the hydrophilic MEA (XLogP3-AA -1.31) and DMEA (-0.55) [1][2]. This value positions the compound closer to the optimal logP range for membrane permeability (typically 1–3) and significantly improves partitioning into organic phases during biphasic synthesis.

Lipophilicity Drug delivery Phase-transfer catalysis

Hydrogen Bond Donor/Acceptor Balance vs. Common Ethanolamines

With three hydrogen bond donors and three acceptors, 2-((6-Aminotrimethylhexyl)amino)ethanol matches the H-bond capacity of 2-(2-aminoethylamino)ethanol (AEEA) but provides a substantially longer, branched carbon backbone (8 rotatable bonds vs. 4) [1][2]. This combination enables stable chelate or supramolecular assembly formation while retaining conformational flexibility that simpler ethanolamines cannot offer.

Supramolecular chemistry Ligand design CO2 capture

Molecular Weight Differentiation for Procurement Specification and Quality Control

The exact mass of 202.2045 Da for 2-((6-Aminotrimethylhexyl)amino)ethanol clearly separates it from the common amino alcohol solvents MEA (61.08 Da), DMEA (89.14 Da), and AEEA (104.15 Da) [1][2]. This large mass difference allows unambiguous identification via LC-MS or GC-MS in quality control workflows and minimizes the risk of co-elution or misidentification in multi-component amine formulations.

Quality control Specification setting Impurity profiling

Scientifically Justified Application Scenarios for Procuring 2-((6-Aminotrimethylhexyl)amino)ethanol


High-Temperature Solvent for Organic Synthesis

The boiling point of 318.2 °C [1] makes 2-((6-Aminotrimethylhexyl)amino)ethanol a viable solvent for reactions conducted above 150 °C at atmospheric pressure, where MEA or DMEA would evaporate. This reduces the need for pressurized equipment and lowers VOC emission control costs in scale-up.

Biphasic Catalysis and Phase-Transfer Applications

With an XLogP3-AA of 0.7 [1], the compound partitions efficiently into organic phases while retaining water solubility via its three hydrogen bond donors. This dual character supports its use as a phase-transfer catalyst ligand or as a co-solvent in biphasic reactions where conventional amino alcohols partition too strongly into the aqueous layer.

Specialty Surfactant or Chelating Agent Intermediate

The combination of a long branched C7 spacer, a secondary amine, and a terminal hydroxyl group provides a scaffold for derivatization into surfactants or metal chelators. The eight rotatable bonds [1] offer conformational adaptability that can improve micelle formation or metal coordination geometries compared to shorter-chain ethanolamine derivatives.

Analytical Reference Standard for Complex Amine Mixtures

The distinct exact mass of 202.2045 Da [1] allows 2-((6-Aminotrimethylhexyl)amino)ethanol to serve as an internal standard or retention time marker in GC-MS and LC-MS methods for amine analysis, reducing interference from lower-mass ethanolamines that dominate industrial amine blends.

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